Methyl 3-(4-bromophenyl)-3-oxopropanoate

β-Keto Ester Synthesis Reaction Yield Optimization Process Chemistry

Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS 126629-81-0) offers three quantifiable advantages over generic β-keto esters: an 86% yield advantage vs. ethyl ester (74%) and unsubstituted phenyl (46.3%) analogs, directly reducing cost-per-gram in multi-step campaigns; a para-bromine Suzuki/Heck cross-coupling handle for biaryl library generation—capability absent in unsubstituted phenyl variants; and a room-temperature-stable solid (mp 45–46°C) that streamlines automated parallel synthesis and improves weighing accuracy versus liquid/oil ester alternatives. Literature-validated as an entry point for AKR1C3 inhibitor development targeting leukemia. The preferred building block for cost-efficient, high-yielding medicinal chemistry sequences.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
CAS No. 126629-81-0
Cat. No. B185433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-bromophenyl)-3-oxopropanoate
CAS126629-81-0
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C10H9BrO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
InChIKeySNZLRGHNGDZHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS 126629-81-0): Procurement-Ready β-Keto Ester Intermediate with Differentiated Solid-State Handling


Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS 126629-81-0) is a para-bromophenyl substituted β-keto ester with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol [1]. It is characterized by a melting point of 45–46 °C and a predicted pKa of 9.54±0.25, enabling its use as a versatile building block in medicinal chemistry and organic synthesis . This compound is commercially available from multiple suppliers with typical purities of 95% or higher, and is primarily employed as a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases .

Why Methyl 3-(4-bromophenyl)-3-oxopropanoate Cannot Be Directly Substituted by Ethyl or Unsubstituted Phenyl Analogs


Generic substitution among β-keto ester analogs in this series is precluded by three quantifiable factors: (1) a 12–40 percentage point difference in synthetic yields between methyl and ethyl or unsubstituted phenyl variants, directly impacting cost-per-gram in multistep syntheses [1]; (2) the presence of a bromine atom at the para position confers a discrete cross-coupling handle (e.g., Suzuki, Heck) absent in the unsubstituted phenyl analog [2]; and (3) the methyl ester derivative is a room-temperature-stable solid (mp 45–46 °C) whereas the ethyl ester is an oil or low-melting solid, affecting weighing accuracy, storage, and automation compatibility .

Quantitative Differentiation of Methyl 3-(4-bromophenyl)-3-oxopropanoate vs. Closest Analogs: Yield, Physical State, and pKa


Synthetic Yield Advantage Over Ethyl Ester and Unsubstituted Phenyl Analogs

Methyl 3-(4-bromophenyl)-3-oxopropanoate can be synthesized in 86% yield using a sodium hydride-mediated acylation in THF under reflux [1]. In contrast, the ethyl ester analog (ethyl 3-(4-bromophenyl)-3-oxopropanoate) is reported to achieve a 74% yield under comparable conditions , while the unsubstituted phenyl analog (methyl 3-oxo-3-phenylpropanoate) yields only 46.3% . This represents a 12 percentage point advantage over the ethyl ester and a 39.7 percentage point advantage over the unsubstituted analog, translating to significantly lower raw material costs and reduced purification burden in multistep synthetic sequences.

β-Keto Ester Synthesis Reaction Yield Optimization Process Chemistry

Solid-State Handling Advantage vs. Ethyl Ester Liquid Form

Methyl 3-(4-bromophenyl)-3-oxopropanoate is a white solid with a melting point of 45–46 °C . In contrast, the ethyl ester analog (ethyl 3-(4-bromophenyl)-3-oxopropanoate) is an oil or a low-melting solid that can appear as a liquid at room temperature . The methyl ester's solid form enables accurate gravimetric dispensing in automated synthesis platforms and eliminates the need for refrigerated storage to prevent degradation, as it is stable at room temperature . The ethyl ester's liquid or semi-solid nature complicates precise weighing and may require cold-chain logistics.

Physical Form Selection Automated Weighing Stability and Storage

pKa Differentiation for Enolate Chemistry Optimization

The predicted acid dissociation constant (pKa) of methyl 3-(4-bromophenyl)-3-oxopropanoate is 9.54±0.25 . While comparable pKa data for the ethyl ester analog is not readily available in public databases, class-level inference suggests that the bromine substitution at the para position may lower the pKa relative to unsubstituted β-keto esters due to inductive electron withdrawal [1]. This predicted pKa value provides a quantitative basis for selecting appropriate bases and reaction conditions when generating enolates for alkylation, acylation, or condensation reactions.

Enolate Formation Reaction Selectivity Base Selection

Direct Application in AKR1C3 Inhibitor Synthesis

Methyl 3-(4-bromophenyl)-3-oxopropanoate is explicitly identified as an advanced key intermediate in the preparation of highly selective aldo-keto reductase 1C3 (AKR1C3) inhibitors, which act as chemotherapeutic potentiators in acute myeloid leukemia and T-cell acute lymphoblastic leukemia . While the ethyl ester analog may also be used in similar contexts, the specific methyl ester is cited in commercial catalogs for this application, indicating its preferred or validated use in certain synthetic routes. No such explicit indication is found for the unsubstituted phenyl analog.

Aldo-Keto Reductase 1C3 Cancer Therapeutics Medicinal Chemistry

Validated Application Scenarios for Methyl 3-(4-bromophenyl)-3-oxopropanoate Based on Differential Evidence


Cost-Effective Multistep Synthesis of Heterocyclic Pharmaceuticals

Given its 86% synthetic yield advantage over the ethyl ester (74%) and unsubstituted phenyl analog (46.3%), methyl 3-(4-bromophenyl)-3-oxopropanoate is the preferred β-keto ester building block for medicinal chemistry campaigns requiring cost-efficient, high-yielding sequences. The solid form further streamlines automated parallel synthesis, reducing operational overhead [1].

Suzuki-Miyaura Cross-Coupling for Diversified Library Generation

The para-bromine substituent enables direct participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, a capability absent in the unsubstituted phenyl analog. This feature allows researchers to generate diverse biaryl and heterobiaryl libraries from a common intermediate, expanding chemical space exploration [1].

Development of AKR1C3-Targeted Cancer Therapeutics

For teams focused on aldo-keto reductase 1C3 (AKR1C3) as a therapeutic target in leukemia, methyl 3-(4-bromophenyl)-3-oxopropanoate offers a literature-validated entry point. Its use in the synthesis of selective AKR1C3 inhibitors reduces the time and risk associated with de novo route scouting [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(4-bromophenyl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.